N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N6OS and its molecular weight is 438.47. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
A new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable anti-avian influenza virus activity. These compounds, including pyrazolo[1,5-a]pyrimidine derivatives, were tested in vitro for their anti-influenza A virus (subtype H5N1) activity, with several showing significant antiviral activities (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, displaying potential as cytotoxic agents against cancer cell lines and as inhibitors of inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds incorporating thiazolo[3,2-a]benzimidazole moiety, closely related in structure, have been synthesized and shown moderate effects against bacterial and fungal species, highlighting their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).
Tumor Imaging with PET
Pyrazolo[1,5-a]pyrimidine derivatives labeled with ^18F have been synthesized and evaluated for their potential in tumor imaging with Positron Emission Tomography (PET), indicating their use in diagnostic applications (Jingli Xu et al., 2012).
Herbicidal Activity
Synthesis of pyrazolo[3,4-D]pyrimidin-4-one derivatives has demonstrated significant herbicidal activity, providing a potential application in agriculture for weed control (Jin Luo et al., 2019).
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6OS/c1-11(2)25-15-14-10-24-28(16(14)27-18(26-15)30-3)8-7-23-17(29)12-5-4-6-13(9-12)19(20,21)22/h4-6,9-11H,7-8H2,1-3H3,(H,23,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXAIOJRSNFNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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